
2-Bromo-5-fluorobenzenethiol
Overview
Description
2-Bromo-5-fluorobenzenethiol is an organosulfur compound that belongs to the class of aromatic thiols It is characterized by the presence of both bromine and fluorine atoms attached to a thiophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluorobenzenethiol typically involves the halogenation of thiophenol derivatives. One common method is the bromination of 5-fluorothiophenol using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorobenzenethiol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted thiophenol derivatives.
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiophenol.
Scientific Research Applications
2-Bromo-5-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorobenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluorothiophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-fluorophenol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
2,4-Difluorothiophenol: Contains two fluorine atoms, which can affect its electronic properties and reactivity
Uniqueness
2-Bromo-5-fluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms on the thiophenol ring. This combination of halogens imparts distinct electronic and steric effects, making it a valuable compound for various chemical and biological applications .
Biological Activity
2-Bromo-5-fluorobenzenethiol is an organosulfur compound that has garnered attention in recent years due to its potential biological activities. This compound features a benzene ring substituted with bromine and fluorine atoms, along with a thiol (-SH) group, which contributes to its reactivity and interaction with various biological targets. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes, thereby influencing their functions. The presence of halogen substituents enhances the compound's electrophilicity, allowing it to interact with nucleophilic sites in biomolecules. This reactivity is crucial for its potential applications in medicinal chemistry, particularly in drug development.
Key Mechanisms:
- Covalent Binding : The thiol group can react with cysteine residues in proteins, leading to enzyme inhibition or modulation.
- Electrophilic Reactivity : The bromine and fluorine atoms can facilitate electrophilic aromatic substitution reactions, which are vital for modifying biological pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities, including antimicrobial and anticancer properties. These activities are essential for exploring the compound's potential as a therapeutic agent.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include the modulation of signaling pathways related to cell survival and proliferation.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Bromo-5-chlorobenzenethiol | Contains chlorine instead of fluorine | Different reactivity due to the presence of chlorine |
2-Chloro-5-bromobenzenethiol | Similar structure but different halogen | Affects reactivity and biological activity |
2-Bromo-5-fluorophenyl difluoromethyl sulphone | Contains a sulphone group | Exhibits diverse biological activities including anti-inflammatory effects |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential.
- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (over 50% at concentrations above 50 µM) after 48 hours, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
2-bromo-5-fluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEGEMGVTNGUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597767 | |
Record name | 2-Bromo-5-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55389-14-5 | |
Record name | 2-Bromo-5-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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